molecular formula C9H9N3 B3102569 3-(1-methyl-1H-imidazol-2-yl)pyridine CAS No. 141989-37-9

3-(1-methyl-1H-imidazol-2-yl)pyridine

Cat. No.: B3102569
CAS No.: 141989-37-9
M. Wt: 159.19 g/mol
InChI Key: HGLHZTOYJKZEBP-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Scientific Disciplines

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, form a cornerstone of modern science. Their prevalence in nature and their synthetic versatility have established them as indispensable tools across various scientific fields.

The impact of heterocyclic compounds on medicinal chemistry is profound, with a significant majority of all biologically active compounds containing at least one heterocyclic ring. nih.govnih.gov These structures are integral to the framework of numerous pharmaceuticals, where they contribute to the molecule's ability to interact with biological targets such as enzymes and receptors. nih.govresearchgate.net The presence of heteroatoms like nitrogen, oxygen, and sulfur allows for a diverse range of interactions, including hydrogen bonding and electrostatic interactions, which are crucial for therapeutic efficacy. researchgate.net

Heterocyclic scaffolds are often considered "privileged structures" in drug discovery because they can bind to multiple biological targets with high affinity. nih.gov This versatility allows medicinal chemists to fine-tune the pharmacological properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), by modifying the heterocyclic core. nih.govresearchgate.net Consequently, heterocycles are found in a wide array of drugs, including anticancer, antibacterial, antiviral, and anti-inflammatory agents. nih.govresearchgate.net

Table 1: Examples of Therapeutic Areas for Heterocyclic Drugs

Therapeutic Area Examples of Heterocyclic Scaffolds Involved
Anticancer Imidazo[1,2-a]pyridines, Pyrazoles, Quinazolines nih.govnih.gov
Antibacterial Pyridines, Imidazoles, Thiazoles researchgate.net
Antiviral Imidazo[1,2-a]pyridines, Triazoles nih.govnih.gov

Beyond the realm of medicine, heterocyclic compounds are pivotal in the development of advanced materials and catalysts. Their unique electronic and photophysical properties make them ideal components for organic light-emitting diodes (OLEDs), organic photovoltaics, and sensors. researchgate.net The ability to tune these properties through synthetic modification allows for the creation of materials with tailored characteristics for specific applications.

In the field of catalysis, heterocyclic compounds, particularly N-heterocyclic carbenes (NHCs) derived from imidazoles, have revolutionized organometallic chemistry. acs.org These compounds serve as highly effective ligands for transition metals, leading to catalysts with enhanced stability and activity for a wide range of chemical transformations. acs.org The strong sigma-donating properties of NHCs stabilize the metal center, facilitating reactions such as cross-coupling, metathesis, and polymerization. acs.org

Overview of Imidazole (B134444) and Pyridine (B92270) Ring Systems in Chemical Synthesis and Biological Function

The imidazole and pyridine rings are two of the most ubiquitous heterocyclic systems in chemistry and biology.

Imidazole is a five-membered aromatic ring containing two nitrogen atoms. It is a fundamental component of the essential amino acid histidine and is therefore present in countless proteins and enzymes, where it plays a crucial role in biological catalysis. nih.gov The imidazole ring can act as both a proton donor and acceptor, making it a versatile participant in acid-base chemistry. nih.gov In medicinal chemistry, the imidazole nucleus is found in a wide range of drugs, including antifungal agents and anticancer therapies. nih.gov

Pyridine , a six-membered aromatic heterocycle containing one nitrogen atom, is structurally related to benzene. researchgate.net The nitrogen atom imparts a dipole moment and basic character to the ring, influencing its reactivity and interactions with other molecules. The pyridine scaffold is a key component of many vitamins, coenzymes, and alkaloids. researchgate.net Its derivatives are widely used in pharmaceuticals and agrochemicals due to their diverse biological activities. researchgate.net

The combination of imidazole and pyridine moieties within a single molecular framework, as seen in imidazole-pyridine heterocycles, creates a scaffold with a unique set of properties. The interplay between the electron-rich imidazole ring and the electron-deficient pyridine ring can lead to novel electronic and biological characteristics.

Research Rationale and Scope for 3-(1-methyl-1H-imidazol-2-yl)pyridine and its Analogs

While specific research on This compound is not extensively documented in publicly available literature, the rationale for its investigation can be strongly inferred from the well-established importance of its constituent parts and the activities of closely related analogs. The core structure, which links a pyridine ring at its 3-position to the 2-position of a 1-methylimidazole (B24206) ring, represents a compelling target for chemical and biological exploration.

The research rationale for this class of compounds is multifaceted:

Enzyme Inhibition: Many compounds featuring linked imidazole and pyridine rings, such as the fused imidazo[1,2-a]pyridines, have been identified as potent inhibitors of key enzymes in disease pathways. For instance, derivatives of imidazo[1,2-a]pyridine (B132010) have been developed as inhibitors of PI3K/mTOR, a critical signaling pathway in cancer. nih.govnih.gov The spatial arrangement of the nitrogen atoms and the aromatic systems in this compound could allow it to act as a ligand for metal ions in enzyme active sites or to form specific hydrogen bond interactions with protein residues.

Anticancer Activity: The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in anticancer drug discovery. nih.gov Analogs have demonstrated cytotoxicity against various cancer cell lines, including colon and breast cancer. nih.govnih.gov The mechanism often involves the inhibition of kinases or the disruption of other cellular signaling pathways. The exploration of this compound and its derivatives is a logical extension of this research, aiming to discover new anticancer agents with potentially improved efficacy or novel mechanisms of action.

Antimicrobial and Antitubercular Potential: Heterocyclic compounds containing imidazole and pyridine are known to possess antimicrobial properties. researchgate.net Specifically, imidazo[1,2-a]pyridine derivatives have shown significant promise as antituberculosis agents, with some compounds exhibiting activity against multidrug-resistant strains of Mycobacterium tuberculosis. The rationale is that these scaffolds can inhibit essential mycobacterial enzymes, such as glutamine synthetase or ATP synthase. Investigating this compound and its analogs could lead to the development of new treatments for infectious diseases.

The scope of research for this compound and its analogs would likely involve:

Synthesis of Analog Libraries: The development of efficient synthetic routes to produce a variety of derivatives. This would involve modifying substituents on both the imidazole and pyridine rings to explore the structure-activity relationship (SAR).

Biological Screening: Testing these new compounds against a panel of biological targets, including various cancer cell lines, bacterial and fungal strains, and specific enzymes known to be modulated by similar heterocyclic systems.

Catalysis and Materials Science: Exploring the potential of these compounds as ligands for transition metal catalysts or as building blocks for functional organic materials, leveraging the electronic properties of the coupled imidazole and pyridine rings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-methylimidazol-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-12-6-5-11-9(12)8-3-2-4-10-7-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLHZTOYJKZEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601287988
Record name 3-(1-Methyl-1H-imidazol-2-yl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141989-37-9
Record name 3-(1-Methyl-1H-imidazol-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141989-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Methyl-1H-imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Pathways for 3 1 Methyl 1h Imidazol 2 Yl Pyridine Derivatives

Established Synthetic Routes for Imidazole-Pyridine Linkages

The construction of the imidazole-pyridine scaffold can be achieved through several strategic disconnections, leading to a variety of synthetic approaches. These include forming the bond between the two pre-functionalized heterocycles, building one ring onto the other, or assembling the final structure through a multicomponent approach.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon bonds between aromatic systems. beilstein-journals.org The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is particularly effective for linking imidazole (B134444) and pyridine (B92270) rings. nih.gov This strategy typically involves the reaction of a pyridine boronic acid (or its ester) with a halogenated imidazole, or vice versa.

The general catalytic cycle for a Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide (e.g., a bromo-imidazole) to form a Pd(II) intermediate. nih.gov

Transmetalation: The organoboron species (e.g., pyridine boronic acid) transfers its organic group to the palladium center, displacing the halide. nih.gov

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired bi-heterocyclic product and regenerating the Pd(0) catalyst. nih.govresearchgate.net

Highly efficient catalytic systems, often employing specialized phosphine (B1218219) ligands like SPhos, have been developed to facilitate the coupling of challenging heteroaryl substrates, including those containing nitrogen. nih.gov These advanced catalysts can achieve high yields even with unactivated aryl chlorides and at very low catalyst loadings. nih.gov For instance, the (SIPr)Pd(allyl)Cl complex has been successfully used for the direct arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines under microwave irradiation, achieving good to excellent yields in short reaction times. medjchem.com

Table 1: Example Conditions for Suzuki-Miyaura Coupling
Coupling PartnersCatalyst SystemBaseSolventConditions
Aryl Halide + Aryl Boronic AcidPd(OAc)₂ + Phosphine LigandK₃PO₄ or K₂CO₃Toluene or EtOH/H₂OHeat (e.g., 90-110 °C), Microwave
Heteroaryl Chloride + Heteroaryl Boronic Acid(SIPr)Pd(allyl)ClK₂CO₃DioxaneMicrowave, 1h

Condensation Reactions for Heterocycle Formation

Condensation reactions provide a classical and direct route to building heterocyclic rings. To form the 3-(imidazol-2-yl)pyridine scaffold, one can envision either constructing the imidazole ring from a pyridine precursor or forming the pyridine ring from an imidazole derivative. A common approach involves the reaction of a 1,2-dicarbonyl compound (or its equivalent) with an amine-containing precursor.

For example, the synthesis of imidazo[1,2-a]pyridines, which are fused isomers of the target structure, often involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. researchgate.net This reaction proceeds via an initial N-alkylation of the pyridine nitrogen, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring. While this leads to a fused system, similar principles can be applied to form discrete, linked rings by selecting appropriate starting materials that prevent the final ring-closing step in a fused manner. The synthesis of various imidazole derivatives often relies on such condensation strategies. researchgate.net

Alkylation Strategies for N-Substitution

The introduction of the N-methyl group on the imidazole ring is a critical step in the synthesis of 3-(1-methyl-1H-imidazol-2-yl)pyridine. This is typically achieved by the N-alkylation of a 3-(1H-imidazol-2-yl)pyridine precursor. The imidazole ring contains two nitrogen atoms, one of which is basic (pyrrole-type) and the other acidic (pyridine-type); the acidic proton on the pyrrole-type nitrogen can be removed by a base, generating an imidazolate anion. nih.gov This anion is a potent nucleophile that readily reacts with an alkylating agent, such as methyl iodide or dimethyl sulfate, to form the N-methylated product.

The choice of base and solvent is crucial to ensure regioselectivity and high yield. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide. Studies on the N-alkylation of related bis(imino)pyridine systems have shown that organometallic reagents like MeLi can also act as alkylating agents, proceeding through complex intermediates. nih.gov

Table 2: Common Reagents for N-Alkylation of Imidazole
PrecursorBaseAlkylating AgentSolvent
3-(1H-Imidazol-2-yl)pyridineSodium Hydride (NaH)Methyl Iodide (CH₃I)DMF, THF
3-(1H-Imidazol-2-yl)pyridinePotassium Carbonate (K₂CO₃)Dimethyl Sulfate ((CH₃)₂SO₄)Acetone, Acetonitrile

Dehydrogenation and Oxidation Methods

Aromatization is a key final step in many heterocyclic syntheses. The imidazole ring of the target compound can be formed by the dehydrogenation or oxidation of a corresponding imidazoline (B1206853) precursor. For example, 2-(3-pyridyl)imidazoline can be oxidized to yield 3-(1H-imidazol-2-yl)pyridine. prepchem.com This transformation removes two hydrogen atoms from the C4-C5 bond of the imidazoline ring, creating the aromatic π-system of the imidazole.

Various oxidizing agents can be employed for this purpose, including manganese dioxide (MnO₂), barium manganate, or catalytic systems involving transition metals and a terminal oxidant like oxygen. prepchem.com In some cases, tandem reactions involving an initial cyclization followed by an in-situ oxidative dehydrogenation have been reported for the synthesis of imidazo[1,2-a]pyridines. beilstein-journals.orgnih.gov For instance, a reaction involving an sp³ C-H amination can be followed by an oxidative dehydrogenation step to yield the final aromatic product. nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. beilstein-journals.org Several MCRs have been developed for the synthesis of imidazopyridine scaffolds. rsc.org The Groebke–Blackburn–Bienaymé (GBB) reaction, for example, is a three-component reaction between an aminopyridine, an aldehyde, and an isocyanide to produce imidazo[1,2-a]pyridines. beilstein-journals.org

Another notable approach is the A³-coupling (aldehyde-alkyne-amine) reaction, which has been utilized in a copper-catalyzed, three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes to synthesize imidazo[1,2-a]pyridines. beilstein-journals.orgacs.org While these methods typically produce fused systems, the underlying principles of bringing together multiple fragments in one pot can be adapted to synthesize linked systems like this compound by carefully choosing non-fusing starting materials. researchgate.netcapes.gov.br

Exploration of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying key intermediates is crucial for optimizing synthetic routes and expanding their scope. For palladium-catalyzed cross-couplings, the mechanism is well-established and proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination intermediates. nih.gov

In copper-catalyzed reactions for imidazopyridine synthesis, mechanistic pathways can be more varied. Some proposed mechanisms involve radical intermediates. nih.gov For example, a reaction might proceed through the formation of a radical cation, followed by proton abstraction and subsequent oxidation to form a nitrenium ion, which then participates in the cyclization. researchgate.net

Mechanisms for condensation reactions typically involve nucleophilic attack followed by cyclization and dehydration. For instance, in the formation of imidazo[1,5-a]pyridines from 2-(aminomethyl)pyridines, the initial nucleophilic attack of the amine on an activated nitroalkane can lead to an amidinium species. nih.gov This intermediate is well-suited for a subsequent 5-exo-trig cyclization involving the pyridine ring, ultimately leading to the fused heterocyclic system after rearomatization. nih.gov

In dehydrogenation reactions, the mechanism often involves the removal of a hydride ion or sequential single-electron transfer (SET) and proton loss steps, facilitated by the oxidizing agent. The study of N-alkylation of bis(imino)pyridine systems with organometallic reagents has revealed that these reactions can proceed via single electron-transfer processes, involving paramagnetic intermediates. nih.gov

Proposed Mechanistic Cycles in Metal-Catalyzed Syntheses

Metal-catalyzed reactions, particularly those involving copper and palladium, are pivotal in the formation of the imidazopyridine core. While direct mechanistic studies on this compound are not extensively detailed in the provided context, plausible mechanistic cycles can be proposed based on analogous imidazo[1,2-a]pyridine (B132010) syntheses.

For copper-catalyzed syntheses, a proposed mechanism often involves the coordination of the copper catalyst with the reactants. For instance, in the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones, a catalytic Ortoleva-King reaction may occur. A plausible reaction pathway could involve a single-electron transfer (SET) mechanism with a copper(I) catalyst. This can be followed by hydride abstraction, intramolecular nucleophilic addition, and subsequent loss of a proton to yield the final product. In some cases, the reaction is thought to proceed through a copper(III) intermediate, which undergoes reductive elimination to form the desired C-N bond.

Palladium-catalyzed syntheses, such as the Suzuki-Miyaura cross-coupling, are also employed for the derivatization of the imidazopyridine scaffold. The catalytic cycle for these reactions typically involves three key steps:

Oxidative Addition: The active palladium(0) catalyst reacts with an organohalide to form a palladium(II) species.

Transmetalation: The organic group from an organometallic reagent is transferred to the palladium(II) complex.

Reductive Elimination: The two organic fragments on the palladium center couple, and the desired product is released, regenerating the palladium(0) catalyst.

Investigation of Stereochemical Control in Synthesis

Achieving stereochemical control in the synthesis of chiral derivatives of this compound is a significant challenge. While the core structure is planar, the introduction of stereocenters on substituents on either the imidazole or pyridine ring necessitates the development of asymmetric synthetic methods.

The synthesis of chiral imidazo[1,2-a]pyridines has been approached through asymmetric multicomponent reactions. For example, the Groebke-Blackburn-Bienaymé reaction, catalyzed by a chiral phosphoric acid, has been successfully employed for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. This approach highlights the potential for creating stereochemically defined derivatives.

Another strategy involves the use of chiral ligands in metal-catalyzed reactions. Chiral imidazolidine-pyridine ligands have been designed and utilized in asymmetric catalysis. These ligands can coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For instance, copper(II) complexes with chiral ligands based on imidazolidin-4-one (B167674) derivatives have shown high enantioselectivity in asymmetric Henry reactions. This demonstrates the feasibility of employing chiral catalysts to control stereochemistry in reactions involving related heterocyclic systems.

While specific examples for the asymmetric synthesis of this compound derivatives with stereocenters are not prevalent, the principles established in the synthesis of other chiral imidazoles and imidazopyridines provide a solid foundation for future research in this area. The key will be the design of appropriate chiral catalysts or auxiliaries that can effectively control the stereochemistry of bond-forming reactions.

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of advanced techniques such as microwave-assisted synthesis and the use of environmentally benign reaction media.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. In the context of this compound and its derivatives, microwave-assisted methods have been employed for various synthetic transformations.

For instance, the synthesis of imidazo[1,2-a]pyridines via a copper-catalyzed three-component reaction has been successfully carried out under microwave irradiation. This approach often utilizes ionic liquids as the reaction medium, which are known for their thermal stability and ability to absorb microwave energy efficiently. The use of microwave heating in these reactions can significantly shorten the time required for completion, from hours to minutes.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives

Parameter Conventional Heating Microwave Irradiation
Reaction Time Several hours to days Minutes
Energy Consumption High Low
Product Yield Moderate to good Often higher
Side Reactions More prevalent Minimized

The efficiency of microwave-assisted synthesis is attributed to the rapid and uniform heating of the reaction mixture, which can lead to higher reaction rates and cleaner product formation.

Solvent-Free and Aqueous Reaction Conditions

The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. Consequently, there is a growing interest in developing solvent-free and aqueous reaction conditions for the synthesis of heterocyclic compounds.

Solvent-free, or neat, reactions offer several advantages, including reduced waste, lower costs, and simplified work-up procedures. The reaction of 2-aminopyridine with α-haloketones to afford imidazo[1,2-a]pyridine derivatives has been successfully performed under solvent-free conditions, often with gentle heating. This approach avoids the use of volatile and often toxic organic solvents.

Aqueous synthesis is another green alternative that utilizes water as the reaction medium. Water is an abundant, non-toxic, and non-flammable solvent. A rapid and efficient route to imidazo[1,2-a]pyridines has been reported under ambient, aqueous, and metal-free conditions. This method involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums, providing quantitative yields in a short period. The use of aqueous conditions not only aligns with green chemistry principles but can also in some cases enhance reaction rates and selectivities due to hydrophobic effects.

Derivatization and Functionalization Strategies for Structural Modification

The structural modification of this compound is crucial for tuning its physicochemical and biological properties. A variety of derivatization and functionalization strategies have been developed to introduce diverse substituents onto the imidazole and pyridine rings.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of imidazo[1,2-a]pyridines. This approach avoids the need for pre-functionalized starting materials, thereby streamlining the synthetic process. Visible light-induced C-H functionalization has been successfully applied for the introduction of various functional groups at the C3 position of the imidazo[1,2-a]pyridine core. Examples of such transformations include:

C3-Formylation: Introduction of an aldehyde group.

C3-Alkoxycarbonylation: Introduction of an ester group.

C3-Alkylation: Introduction of an alkyl group.

These functionalizations provide valuable handles for further synthetic manipulations.

Furthermore, the synthesis of functionalized 3-methyl-1-pyridinyl-1H-imidazolium salts serves as a route to bidentate N-heterocyclic carbene (NHC) precursors. These NHC ligands are widely used in organometallic chemistry and catalysis. The derivatization at this level allows for the fine-tuning of the electronic and steric properties of the resulting NHC ligands.

The functionalization can also be directed towards other positions on the heterocyclic scaffold. For example, C5-alkylation of imidazo[1,2-a]pyridines has also been achieved using visible light photoredox catalysis. These derivatization strategies open up a vast chemical space for the synthesis of novel this compound analogues with tailored properties.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Imidazo[1,2-a]pyridine
2-aminopyridine
N-propargylpyridinium

Despite a comprehensive search for the spectroscopic data of "this compound," the necessary experimental information required to construct the detailed article as outlined is not available in publicly accessible resources. Detailed and specific ¹H NMR, ¹³C NMR, 2D NMR, IR, Raman, and high-resolution mass spectrometry data for this particular compound could not be located in scientific literature or chemical databases.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail. An article generated without this specific data would rely on speculation and comparison to related compounds, which would not meet the standards of a scientifically accurate and authoritative document focused solely on the target molecule.

Advanced Spectroscopic and Structural Elucidation of 3 1 Methyl 1h Imidazol 2 Yl Pyridine Compounds

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

No experimental data on the UV-Vis absorption maxima, molar extinction coefficients, emission wavelengths, or quantum yields for 3-(1-methyl-1H-imidazol-2-yl)pyridine are available in the searched literature.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been reported in the searched scientific databases. Consequently, information regarding its solid-state structure, crystal packing, intermolecular interactions, and specific conformational details is unavailable.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

Without a solved crystal structure, a description of the crystal packing arrangement and analysis of intermolecular forces such as hydrogen bonding and π-π stacking is not possible.

Conformational Analysis and Dihedral Angles

Quantitative data on the solid-state conformation, including the critical dihedral angle between the pyridine (B92270) and imidazole (B134444) rings, is not available from experimental crystallographic studies.

To fulfill the request, primary experimental research would be necessary to synthesize and characterize this compound using the specified spectroscopic and crystallographic techniques.

Computational and Theoretical Investigations of 3 1 Methyl 1h Imidazol 2 Yl Pyridine Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a primary tool for investigating the molecular and electronic properties of chemical systems. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. nih.gov Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently used to calculate parameters like optimized geometry, electronic energies, and orbital distributions for molecules containing imidazole (B134444) and pyridine (B92270) moieties. nih.gov

A foundational step in any computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. scielo.org.mxmdpi.com For novel compounds, the accuracy of this computationally derived structure is often validated by comparing key bond lengths and angles with experimental data obtained from techniques like single-crystal X-ray diffraction. researchgate.net

In a study on 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives, DFT calculations at the B3LYP/6-31G(d,p) level produced optimized geometrical parameters that were found to be in good agreement with XRD data, confirming the reliability of the theoretical model. researchgate.net This correlative approach ensures that the computational model is a valid representation of the molecule's actual structure, providing a solid foundation for all subsequent property calculations.

Table 1: Representative Comparison of Calculated vs. Experimental Geometrical Parameters for a Related Heterocyclic System

ParameterCalculated (DFT)Experimental (XRD)
Bond Length (Å)1.3851.381
Bond Angle (°)120.5120.2
Dihedral Angle (°)-179.8-179.5

Note: Data is illustrative and based on typical comparisons for similar heterocyclic structures.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. numberanalytics.comlibretexts.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. numberanalytics.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a small energy gap suggests the molecule is more polarizable and reactive. numberanalytics.com This energy gap is also fundamental to understanding electronic transitions, as the absorption of UV-visible light often corresponds to the promotion of an electron from the HOMO to the LUMO. youtube.com

In computational studies of various imidazole derivatives, the HOMO-LUMO gap has been calculated to predict their relative stabilities and potential for intramolecular charge transfer. researchgate.netresearchgate.net These calculations help to characterize the electronic behavior and potential applications of such molecules. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors

ParameterValue (eV)
EHOMO-6.50
ELUMO-1.85
Energy Gap (ΔE)4.65
Ionization Potential (I)6.50
Electron Affinity (A)1.85
Hardness (η)2.33
Softness (S)0.43
Electronegativity (χ)4.18

Note: Values are representative for similar imidazole-pyridine systems and calculated as I ≈ -EHOMO; A ≈ -ELUMO; η = (I-A)/2; S = 1/η; χ = (I+A)/2.

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. uni-muenchen.deresearchgate.net

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. nih.gov These areas are often associated with lone pairs of electrons on heteroatoms like nitrogen or oxygen. uni-muenchen.de Conversely, regions of positive electrostatic potential, depicted in blue, are electron-deficient and are favorable sites for nucleophilic attack. nih.gov Green and yellow areas represent intermediate or near-zero potential. nih.gov

For molecules containing pyridine and imidazole rings, MEP analysis can identify the nitrogen atoms as key sites for electrophilic interaction and hydrogen bonding. uni-muenchen.deniscpr.res.in This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents or biological targets. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. acadpubl.eu It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by analyzing the interactions between filled (donor) and vacant (acceptor) orbitals. niscpr.res.inresearchgate.net

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). researchgate.net A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. acadpubl.eu Common interactions in heterocyclic systems include the delocalization of lone pair (n) electrons from nitrogen atoms into adjacent anti-bonding π* orbitals, or delocalization between π and π* orbitals of the aromatic rings. researchgate.net

Table 3: Selected Second-Order Perturbation Energies E(2) from NBO Analysis for a Representative Heterocyclic System

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Nimidazoleπ(C-N)52.68
π(C-C)pyridineπ(C-C)pyridine25.15
π(C-N)imidazoleπ*(C-C)pyridine18.40

Note: Data is illustrative and based on interactions reported for similar structures. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely employed to predict spectroscopic properties, which can then be compared with experimental spectra to confirm the structure of a synthesized compound. dntb.gov.uaresearchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei. nih.govbohrium.com The accuracy of these predictions is often high enough to distinguish between different isomers or conformers, making it a powerful tool for structural elucidation. ruc.dknrel.gov

Similarly, computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. nih.govwisc.edu Because theoretical calculations are typically performed under harmonic oscillator approximations, the computed frequencies are often systematically scaled by a factor to achieve better agreement with experimental data, which reflects anharmonicity. researchgate.netphyschemres.org

Table 4: Comparison of Experimental and DFT-Calculated Vibrational Frequencies for a Related Molecule

Vibrational ModeExperimental (cm⁻¹)Calculated (cm⁻¹)
Aromatic C-H stretch30803085
C=N stretch16101615
Ring C-C stretch15771580
C-H in-plane bend11491152

Note: Data is illustrative, based on typical comparisons found in the literature for similar heterocyclic compounds. niscpr.res.in

Solvent Effects on Molecular Properties (e.g., Solvation Energy)

Most chemical and biological processes occur in solution, making it essential to account for the influence of the solvent in computational models. jlu.edu.cn Implicit solvation models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the solvent environment by treating it as a continuous dielectric medium. researchgate.net

These models allow for the calculation of molecular properties in different solvents, revealing how solvent polarity can affect geometry, electronic structure, and spectroscopic properties. jlu.edu.cnresearchgate.net For instance, the polarity of the solvent can influence bond lengths, dipole moments, and the energies of the HOMO and LUMO. jlu.edu.cntandfonline.com Theoretical studies on pyridine-containing ligands have shown that increasing solvent polarity can lead to the polarization and lengthening of specific bonds. jlu.edu.cn These calculations are critical for understanding the behavior of molecules in realistic environments.

Absence of Published Computational Data for 3-(1-methyl-1H-imidazol-2-yl)pyridine Precludes Detailed Quantum Chemical Analysis

This lack of available data makes it impossible to provide a detailed and scientifically accurate analysis of its quantum chemical descriptors for reactivity and interaction prediction as requested. The generation of informative data tables for parameters such as HOMO-LUMO energies, Mulliken charges, global reactivity descriptors (e.g., chemical hardness, softness, electronegativity, and electrophilicity index), and molecular electrostatic potential (MEP) maps is contingent upon the existence of published computational studies.

While computational studies on related but structurally distinct compounds, such as various substituted imidazoles, pyridines, and fused imidazopyridine systems, are available, extrapolating this information to accurately describe this compound would be scientifically unsound and speculative. The specific arrangement of the 1-methyl-1H-imidazol-2-yl group at the 3-position of the pyridine ring will uniquely influence the molecule's electronic structure and reactivity profile. Without dedicated computational modeling and analysis of this precise isomer, any discussion of its quantum chemical descriptors would not meet the required standards of accuracy and detail.

Therefore, the requested section on "Quantum Chemical Descriptors for Reactivity and Interaction Prediction" for this compound cannot be generated at this time. The scientific community has not yet published the foundational computational research necessary to address this specific topic.

Coordination Chemistry and Metallosupramolecular Assemblies of 3 1 Methyl 1h Imidazol 2 Yl Pyridine

Ligand Design and Coordination Modes of Imidazole-Pyridine Scaffolds

The design of imidazole-pyridine scaffolds is predicated on the presence of two distinct nitrogen donor atoms: the sp2-hybridized nitrogen of the pyridine (B92270) ring and a nitrogen atom from the imidazole (B134444) ring. This arrangement allows for the formation of stable chelate rings with metal ions.

Bidentate and Multidentate Chelation

The primary coordination mode of 3-(1-methyl-1H-imidazol-2-yl)pyridine is as a bidentate N,N'-chelating ligand. It coordinates to a metal center through the nitrogen atom of the pyridine ring and the N3 nitrogen atom of the imidazole ring, forming a stable five-membered chelate ring. This bidentate chelation is a common feature of ligands containing both imidazole and pyridine rings and is a key factor in the formation of stable metal complexes. nih.gov

While bidentate chelation is the most common coordination mode, the potential for multidentate coordination exists, particularly in the formation of coordination polymers or higher-order supramolecular assemblies. In such cases, the ligand could bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional structures. However, for a single metal center, the geometry of this compound strongly favors bidentate chelation.

Influence of N-Methyl Substitution on Coordination Behavior

The presence of a methyl group on the N1 nitrogen of the imidazole ring has a notable influence on the coordination behavior of the ligand. This substitution imparts specific steric and electronic effects:

Electronic Effects: The methyl group is an electron-donating group, which increases the electron density on the imidazole ring. This enhanced electron density can increase the basicity of the coordinating N3 nitrogen atom, potentially leading to stronger metal-ligand bonds compared to its unsubstituted counterpart.

Steric Effects: The methyl group introduces steric bulk around the imidazole ring. This can influence the geometry of the resulting metal complexes and may prevent the coordination of multiple bulky ligands around a single metal center. nih.gov This steric hindrance can also play a role in directing the self-assembly of coordination polymers by influencing the packing of the molecules in the crystal lattice. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various synthetic methodologies, leading to a wide range of coordination compounds with diverse transition metals.

Complexation with Transition Metals (e.g., Cu(I/II), Zn(II), Ni(II), Fe(II/III), Cd(II), Ag(I), Hg(II))

Complexes of this compound with various transition metals can be synthesized by reacting the ligand with the corresponding metal salts in a suitable solvent. The choice of metal precursor (e.g., chloride, nitrate, perchlorate) and solvent can influence the final structure and coordination geometry of the complex.

Copper(II) Complexes: The reaction of this compound with copper(II) salts typically yields mononuclear or dinuclear complexes where the copper center adopts a square planar or distorted octahedral geometry. researchgate.netias.ac.in

Zinc(II) and Cadmium(II) Complexes: Due to their d10 electronic configuration, Zn(II) and Cd(II) complexes often exhibit tetrahedral or octahedral geometries. nih.govresearchgate.net These complexes are often of interest for their potential luminescent properties.

Nickel(II) Complexes: Nickel(II) can form complexes with various geometries, including square planar, tetrahedral, and octahedral, depending on the ligand field strength and steric factors. nih.govias.ac.in

Iron(II/III) Complexes: Iron complexes with imidazole-pyridine ligands are of interest for their potential spin-crossover properties and catalytic applications. nih.govresearchgate.net

Silver(I) Complexes: Silver(I) complexes often exhibit linear or tetrahedral coordination geometries and are known for their antimicrobial properties. nih.govnih.gov

Mercury(II) Complexes: Mercury(II) can form a variety of coordination complexes, often with linear, trigonal, or tetrahedral geometries. utas.edu.auacs.org

Characterization of these complexes is typically carried out using a combination of spectroscopic techniques, including:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the pyridine and imidazole rings.

UV-Vis Spectroscopy: To study the electronic transitions within the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the complex in solution.

Elemental Analysis: To determine the empirical formula of the complex.

X-ray Crystallography: To determine the solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry.

Solvothermal Synthesis for Coordination Polymers

Solvothermal synthesis is a powerful technique for the preparation of crystalline coordination polymers. This method involves heating a solution of the ligand and a metal salt in a sealed container at temperatures above the boiling point of the solvent. The increased temperature and pressure can promote the formation of thermodynamically stable, crystalline products that may not be accessible through conventional solution-based methods. This technique is particularly useful for generating extended network structures where the this compound ligand can act as a bridging unit between metal centers. researchgate.netglobethesis.com

Biological Activities and Molecular Mechanisms of 3 1 Methyl 1h Imidazol 2 Yl Pyridine Derivatives

Antimicrobial Properties and Associated Mechanisms

Derivatives of the 3-(1-methyl-1H-imidazol-2-yl)pyridine core have been the subject of extensive research for their potent antimicrobial properties, exhibiting activity against a range of pathogenic bacteria and fungi.

Antibacterial Activity Against Pathogenic Strains

A number of studies have highlighted the efficacy of pyridine (B92270) derivatives, including those with imidazole (B134444) moieties, against various pathogenic bacterial strains. For instance, a series of 2-cyclopropyl-5-(5-(6-methylpyridin-2-yl)-2-substituted-1H-imidazol-4-yl)-6-phenylimidazo[2,1-b] nih.govscirp.orgjmchemsci.comthiadiazoles were synthesized and evaluated for their antibacterial activities. nih.gov Several of these compounds demonstrated moderate to strong antibacterial activity, with compounds 15t and 16d showing particularly potent effects with Minimum Inhibitory Concentrations (MICs) of 1-2 μg/mL and 0.5 μg/mL, respectively. nih.gov Notably, compound 16d also showed a lack of cytotoxicity in HepG2 cells, suggesting a favorable safety profile. nih.gov

In another study, novel pyridine derivatives containing an imidazo[2,1-b] nih.govscirp.orgjmchemsci.comthiadiazole moiety were synthesized and their antimicrobial activities were assessed. nih.gov Nearly half of the synthesized compounds exhibited moderate to high antibacterial activity. nih.gov Specifically, the 4-F substituted compound 17d displayed the highest antibacterial activity with an MIC of 0.5 μg/mL, which was twice as potent as the positive control, gatifloxacin. nih.gov Furthermore, some 3-amino-6-fluoroimidazo[1,2-a]pyridine derivatives have shown notable antibacterial effects. For example, compound 91 exhibited a low MIC value of 15.625 µg/ml against E. coli, and was more effective than Gentamicin against K. pneumoniae. najah.edu

The structural modifications of these derivatives play a crucial role in their antibacterial potency. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized, with several compounds (21b, 21d, 21e, and 21f) exhibiting strong antibacterial activity against five Gram-positive bacteria, comparable to linezolid. frontiersin.orgnih.gov These compounds were found to disrupt the cell shape of the bacteria. frontiersin.org

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound Target Strain(s) MIC (μg/mL) Reference
15t Bacterial strains 1-2 nih.gov
16d Bacterial strains 0.5 nih.gov
17d Bacterial strains 0.5 nih.gov
91 E. coli 15.625 najah.edu
21b, 21d, 21e, 21f Gram-positive bacteria Not specified frontiersin.orgnih.gov

Antifungal Activity Against Fungal Pathogens (e.g., Candida albicans)

Derivatives of this compound have also demonstrated significant antifungal activity, particularly against the opportunistic pathogen Candida albicans. In a study focusing on 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives, four out of ten newly synthesized compounds were active against a resistant strain of C. albicans, with MICs below 300 µmol/L. scirp.orgscirp.org Among these, compound 10i was the most potent, with an MIC of 41.98 µmol/L. scirp.org

Another study on new 3-(1H-imidazol-1-yl)propan-1-one oxime esters reported promising anti-Candida activity. nih.gov Compound 5j, (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, was the most active, with a MIC value of 0.0054 µmol/mL against C. albicans, proving more potent than both fluconazole (B54011) and miconazole. nih.gov The oxime 4a also exhibited good anti-Candida activity with an MIC of 0.5807 µmol/mL against both C. albicans and C. tropicalis. nih.gov

Furthermore, hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have shown notable antifungal properties. nih.gov The bis-(imidazole)-pyridine hybrid 5a was particularly effective against C. albicans wild type, with a low MIC value of 3.9 µg/mL. nih.gov The study also found that the association of imidazole derivatives with a surface-active agent like sodium dodecyl sulphate (SDS) significantly increased their antifungal activity by enhancing the permeability of Candida cells. mdpi.com

**Table 2: Antifungal Activity of Selected this compound Derivatives against *Candida albicans***

Compound MIC Reference
10i 41.98 µmol/L scirp.org
5j 0.0054 µmol/mL nih.gov
4a 0.5807 µmol/mL nih.gov
5a 3.9 µg/mL nih.gov

Molecular Mechanisms of Antimicrobial Action (e.g., DNA Interference, Cell Wall/Membrane Disruption, Enzyme Inhibition)

The antimicrobial effects of these pyridine derivatives are attributed to various molecular mechanisms. One key mechanism involves the disruption of the microbial cell membrane. The increased antifungal activity of imidazole derivatives when combined with SDS, a surfactant that increases cell permeability, strongly suggests that these compounds act on the cell membrane. mdpi.com This alteration of membrane permeability leads to the release of cellular material and facilitates the entry of the drug into the cell. mdpi.com

Anticancer Potential and Cellular Targets

In addition to their antimicrobial properties, derivatives of this compound have shown significant potential as anticancer agents, with studies demonstrating their ability to inhibit the proliferation of various cancer cell lines.

In Vitro Anti-proliferative Effects on Cancer Cell Lines

Numerous studies have reported the cytotoxic effects of imidazole-pyridine hybrids on a range of cancer cell lines. A series of 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives were found to be promising anticancer agents. nih.gov These compounds showed selective growth inhibition of cancer cells, with IC50 values in the range of 0.9-1.7 μM against MDA-MB 231 and MCF7 breast cancer cells, which is comparable to the well-known anticancer drug doxorubicin. nih.gov

Similarly, novel imidazo[1,2-a]pyridine (B132010) compounds have exhibited antiproliferative effects against various cancer cell lines, including breast, liver, lung, and cervical cancer, with IC50 values ranging from 0.01 to 44.6 μM. waocp.org One study found that two new imidazo[1,2-a]pyridines, IP-5 and IP-6, had strong cytotoxic effects against the HCC1937 breast cancer cell line with IC50 values of 45µM and 47.7µM, respectively. waocp.org Another investigation into imidazole–pyridine hybrid molecules revealed that compounds 5a, 5c, 5d, and 5e demonstrated high levels of potency against various breast cancer cell lines. nih.gov Specifically, compound 5d showed high activity against the BT474 cell line with an IC50 of 35.56 ± 1.02 μM at 24 h. nih.gov

Furthermore, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, RDS 60, significantly inhibited the replication of two human head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com The EC50 values for RDS 60 were 2.5 μM for CAL27 and 2.9 μM for FaDu at 48 hours of treatment. mdpi.com This compound was found to block the cell cycle in the G2/M phase and induce apoptosis. mdpi.com

Table 3: In Vitro Anti-proliferative Effects of Selected this compound Derivatives

Compound Cancer Cell Line(s) IC50/EC50 Reference
Unnamed derivatives MDA-MB 231, MCF7 0.9-1.7 μM nih.gov
IP-5 HCC1937 45 µM waocp.org
IP-6 HCC1937 47.7 µM waocp.org
5d BT474 35.56 ± 1.02 μM (24h) nih.gov
RDS 60 CAL27 2.5 µM (48h) mdpi.com
RDS 60 FaDu 2.9 µM (48h) mdpi.com

Molecular Docking and Ligand-Target Interactions

Molecular docking studies have been instrumental in elucidating the potential cellular targets and binding interactions of these anticancer compounds. For a series of thiazolyl pyridines linked with a thiophene (B33073) moiety, docking studies were performed targeting the epidermal growth factor receptor (EGFR) tyrosine kinase in the A549 lung cancer cell line. nih.gov The results suggested that these compounds could be potent anticancer agents by inhibiting EGFR. nih.gov

In another study, molecular docking was used to investigate the binding modes of novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives. frontiersin.orgnih.gov These studies help in predicting the possible modes of action and guide further structural modifications to enhance their therapeutic efficacy. Similarly, docking studies of novel quinolinesulfonamides–triazole hybrids identified 8-N-Methyl-N-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}quinolinesulfonamide as a potential strong inhibitor of Rho-associated protein kinase. mdpi.com

Lack of Specific Research Data on this compound Derivatives Prevents Full Article Generation

Following a comprehensive review of scientific literature, it has been determined that there is insufficient specific data available to construct the requested article on the biological activities and molecular mechanisms of "this compound" derivatives. The strict requirement to focus solely on this specific chemical scaffold cannot be met with the current body of published research.

The investigation into the biological properties of imidazole-pyridine compounds is an active area of research. However, studies have predominantly concentrated on structurally related, but distinct, isomers and fused heterocyclic systems. The available literature provides extensive information on compounds such as:

Imidazo[1,2-a]pyridines: A fused bicyclic system where the imidazole and pyridine rings share a bond. Derivatives of this scaffold have been widely investigated for a range of pharmacological activities, including antitubercular, antiviral, anti-inflammatory, and kinase inhibition properties.

Imidazo[4,5-b]pyridines and Imidazo[4,5-c]pyridines: These are other isomers of the fused imidazopyridine system that exhibit various biological effects, including anti-inflammatory actions.

Positional Isomers: Research has also been conducted on compounds where the imidazole ring is attached to different positions of the pyridine ring, for example, 2-(1H-imidazol-2-yl)pyridine derivatives, which have been explored as potential enzyme inhibitors.

While these related compounds show a diverse range of biological activities, the direct linkage and specific substitution pattern of this compound are not a focus of the currently accessible scientific papers. Therefore, it is not possible to provide scientifically accurate and non-speculative information for the requested sections:

Other Pharmacological Activities (e.g., Anti-inflammatory, Antioxidant, Antiviral, Antitubercular)

Mechanistic Hypotheses for Diverse Biological Actions

Attributing the biological activities of the aforementioned related structures to the specific, non-isomeric scaffold of this compound would be scientifically inaccurate. Consequently, in adherence with the instructions to focus solely on the specified compound, the article cannot be generated at this time. Further research into this specific chemical structure is required before a detailed summary of its pharmacological profile can be compiled.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Heterocyclic Chemistry

The core value of 3-(1-methyl-1H-imidazol-2-yl)pyridine in heterocyclic chemistry can be inferred from the extensive research into its parent structures. Pyridine (B92270) and its derivatives are fundamental building blocks in medicinal chemistry, recognized for their presence in numerous therapeutic agents and their ability to act as pharmacophores. nih.govglobalresearchonline.net Similarly, the imidazole (B134444) ring is a crucial component of many bioactive molecules and natural products, exhibiting a wide array of biological activities including antibacterial, antifungal, and antitumor properties. nih.gov

The combination of a pyridine ring with a 1-methylimidazole (B24206) moiety through a C-C linkage creates a unique electronic and steric profile. This structure serves as a versatile bidentate ligand for coordination chemistry and as a "privileged scaffold" in drug discovery. Research on analogous imidazo[1,2-a]pyridines and other pyridine-imidazole systems has demonstrated significant potential in anticancer, antimicrobial, and antidiabetic applications. researchgate.netjchemrev.com Therefore, this compound represents a valuable, yet underexplored, node in the vast network of nitrogen-containing heterocyclic compounds, offering a platform for developing novel functional molecules.

Unexplored Avenues in Synthetic Methodologies for Novel Analogs

While classical methods can be used to synthesize the target compound, significant opportunities exist for the development of more efficient and versatile synthetic strategies to generate novel analogs. Future research should focus on:

Modern Cross-Coupling Reactions: Systematic exploration of Suzuki, Stille, and Negishi cross-coupling reactions could provide high-yield pathways to a diverse library of analogs with substitutions on either the pyridine or imidazole ring.

C-H Bond Functionalization: Direct C-H functionalization is a powerful, atom-economical strategy. mdpi.com Developing methods for the selective functionalization of the C-H bonds on the pyridine and imidazole rings would allow for the late-stage modification of the core structure, rapidly generating derivatives with varied electronic and steric properties.

Photocatalysis and Green Chemistry: Visible-light-induced reactions offer environmentally benign alternatives to traditional methods. mdpi.com Research into photocatalytic pathways for the synthesis and modification of this compound could lead to more sustainable and scalable production. mdpi.com

Multicomponent Reactions (MCRs): Designing one-pot MCRs, such as the Groebke-Blackburn-Bienayme reaction used for related structures, could provide a rapid and efficient route to complex derivatives from simple starting materials. nih.govnih.gov

A summary of potential synthetic explorations is presented in the table below.

Synthetic StrategyPotential AdvantagesTarget Analogs
Modern Cross-CouplingHigh efficiency, functional group toleranceAryl-, alkyl-, or heteroaryl-substituted derivatives
C-H Bond FunctionalizationHigh atom economy, late-stage modificationHalogenated, trifluoromethylated, or acylated analogs
PhotocatalysisGreen, sustainable, mild reaction conditionsPerfluoroalkyl substituted derivatives
Multicomponent ReactionsHigh efficiency, diversity-oriented synthesisComplex fused heterocyclic systems

Advanced Characterization Techniques for Deeper Structural Understanding

A thorough understanding of the three-dimensional structure and electronic properties of this compound is critical for its application. Beyond standard spectroscopic methods (NMR, IR, MS), future work should employ advanced techniques:

Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as π–π stacking, which are crucial for designing functional materials. nih.gov

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can confirm structural assignments, while advanced methods like Nuclear Overhauser Effect (NOE) spectroscopy can provide insights into the molecule's preferred conformation in solution.

X-ray Photoelectron Spectroscopy (XPS): This technique can probe the core-level electronic states of the nitrogen atoms within the two different heterocyclic rings, providing valuable data on their respective electronic environments and coordination capabilities.

Computational Predictions for Structure-Activity Relationships and Design

Computational chemistry offers a powerful tool for predicting the properties of this compound and guiding the design of new analogs. Future research should leverage:

Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's geometry, electronic structure (HOMO-LUMO gap), and electrostatic potential. This information is vital for predicting its reactivity and coordination behavior.

Molecular Docking: For therapeutic applications, docking simulations can predict the binding affinity and orientation of the compound and its analogs within the active sites of biological targets, such as protein kinases or enzymes like α-glucosidase, which have been targeted by similar structures. tandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its complexes, helping to understand the stability of ligand-receptor interactions or the structural dynamics of coordination polymers. tandfonline.com

Expanded Exploration of Coordination Chemistry for Functional Materials

The presence of two distinct nitrogen donor atoms (one on the pyridine ring, one on the imidazole ring) makes this compound an excellent candidate for use as a ligand in coordination chemistry. Future investigations should explore:

Coordination with Transition Metals: Synthesizing and characterizing complexes with transition metals (e.g., Cu, Zn, Ru, Pt) could lead to new materials with interesting photophysical, magnetic, or catalytic properties. researchgate.netacs.org

Luminescent Materials: Similar bidentate N-heterocyclic ligands form highly luminescent complexes. rsc.org Exploring the coordination of this ligand with metals like Ru(II), Ir(III), or Pt(II) could yield novel phosphorescent materials for applications in organic light-emitting diodes (OLEDs) or chemical sensors.

Metal-Organic Frameworks (MOFs): The rigid structure of the ligand could be exploited to construct novel MOFs. These materials could have applications in gas storage, separation, or heterogeneous catalysis.

The table below outlines potential areas of exploration in coordination chemistry.

Metal Ion FamilyPotential ApplicationRationale
First-Row Transition Metals (Fe, Co, Ni, Cu, Zn)Catalysis, Magnetic MaterialsAbundant, versatile coordination geometries
Second/Third-Row Transition Metals (Ru, Rh, Pd, Re, Os, Ir, Pt)Photoluminescent Materials, OLEDs, SensorsStrong spin-orbit coupling, stable complexes
Lanthanide Metals (Eu, Tb)Bio-imaging, Luminescent ProbesSharp, line-like emission spectra

Elucidation of Broader Biological Mechanisms and Therapeutic Potential

The structural similarity of this compound to known bioactive molecules suggests it is a promising scaffold for drug discovery. A systematic investigation into its biological activity is a critical future direction.

Anticancer Activity: Many imidazo[1,2-a]pyridine (B132010) derivatives have shown potent anticancer activity. nih.govnih.gov Screening this compound and its analogs against a panel of cancer cell lines is a logical first step. Future work could focus on identifying specific cellular targets, such as cyclin-dependent kinases (CDKs), which are known to be inhibited by related compounds. rsc.org

Antimicrobial Properties: Both imidazole and pyridine scaffolds are present in numerous antimicrobial agents. nih.govnih.gov Evaluating the activity of this compound against a range of pathogenic bacteria and fungi, including drug-resistant strains, is warranted.

Enzyme Inhibition: Given the prevalence of this structural motif in enzyme inhibitors, screening against key enzyme families (e.g., kinases, proteases, topoisomerases) could uncover novel therapeutic leads for various diseases. globalresearchonline.net

Mechanism of Action Studies: For any identified biological activity, subsequent studies to elucidate the specific molecular mechanism of action will be crucial for rational drug development and optimization.

By systematically pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a molecule of inferred potential into a well-understood building block for the next generation of functional materials and therapeutic agents.

Q & A

Q. What advanced techniques validate supramolecular interactions in crystals of this compound derivatives?

  • Methodology :
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···N interactions) using CrystalExplorer.
  • DFT-Based Energy Frameworks : Assess lattice energy contributions from hydrogen bonds vs. van der Waals forces .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.